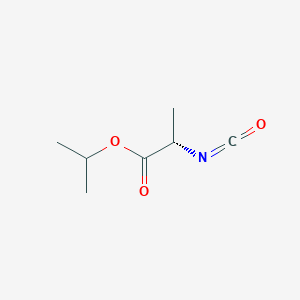

propan-2-yl (2S)-2-isocyanatopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-yl (2S)-2-isocyanatopropanoate is a chiral organic compound characterized by an isocyanate functional group (-NCO) and an ester moiety. The compound’s structure consists of a propan-2-yl (isopropyl) ester linked to a (2S)-configured 2-isocyanatopropanoic acid backbone. This stereochemical specificity is critical in applications requiring enantioselectivity, such as pharmaceutical intermediates or asymmetric catalysis. The isocyanate group confers high reactivity, enabling participation in nucleophilic additions, polymerizations, or crosslinking reactions. Its ester group contributes to solubility in organic solvents and modulates steric effects, influencing reaction kinetics and product selectivity.

The (2S) configuration likely originates from chiral resolution or asymmetric synthesis methods, as seen in related intermediates ().

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2S)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of propan-2-yl (2S)-2-aminopropanoate with phosgene or a phosgene equivalent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of alternative phosgene-free methods, such as the Curtius rearrangement of acyl azides, is also explored to minimize the environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-isocyanatopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, forming carbamic acids or carbamates.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols or polyols.

Common Reagents and Conditions

Common reagents for reactions involving this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent the decomposition of the isocyanate group.

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes, depending on the nucleophile used in the reaction.

Scientific Research Applications

Propan-2-yl (2S)-2-isocyanatopropanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-isocyanatopropanoate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of biomolecules, which can be exploited in various applications, including drug development and biomolecule labeling.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related esters of 2-isocyanatopropanoic acid and other isocyanate-bearing derivatives:

Table 1: Comparison of Propan-2-yl (2S)-2-Isocyanatopropanoate with Analogues

Key Observations:

Ethyl and methyl analogues are more reactive due to reduced steric bulk, making them preferable for rapid polymerizations or crosslinking .

Stereochemical Influence :

- All listed compounds retain the (2S) configuration at the α-carbon, ensuring consistency in enantioselective applications. For example, highlights a related (2S)-configured ester used in high-yield pharmaceutical synthesis (96% yield), underscoring the importance of chirality in bioactive molecule production .

Synthetic Accessibility :

- Methyl and ethyl esters are synthesized via straightforward esterification, whereas the isopropyl variant may require optimized conditions (e.g., elevated temperatures or inert atmospheres) to mitigate side reactions from the bulky ester group.

Applications: Propan-2-yl derivative: Potential use in chiral catalysts or specialty polymers where steric control is critical. Ethyl/methyl derivatives: Widely employed in coatings, adhesives, and peptide chemistry due to their balance of reactivity and solubility .

Reactivity and Stability

- Hydrolysis Sensitivity : The isocyanate group is highly moisture-sensitive, but the isopropyl ester may offer slight protection against hydrolysis compared to smaller esters due to its hydrophobicity.

- Thermal Stability: Bulkier esters (e.g., isopropyl) generally exhibit higher thermal stability in polymer matrices, as noted in analogous systems () .

Case Study: Comparison with Aryl-Substituted Analogues

Compounds like those in (e.g., N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide derivatives) demonstrate that aryl substituents drastically alter physicochemical properties. For instance:

- Aryl vs. Alkyl Esters: Aryl groups enhance π-π stacking interactions, improving crystallinity but reducing solubility in nonpolar solvents. In contrast, the isopropyl ester in the target compound prioritizes lipophilicity and organic-phase compatibility .

Biological Activity

Propan-2-yl (2S)-2-isocyanatopropanoate, also known as isocyanatopropanoate, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

This compound has the chemical formula C7H11NO3 and is classified under isocyanates. Its structure includes an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including amino acids in proteins.

Mechanisms of Biological Activity

Research indicates that compounds containing isocyanate groups can exhibit various biological activities, primarily through their interactions with cellular proteins. The mechanism often involves the modification of nucleophilic sites on proteins, leading to changes in protein function or stability.

- Protein Modification : Isocyanates can react with amino groups in proteins, potentially altering their conformation and function. This modification can lead to either activation or inhibition of protein activity, depending on the target protein and the context of the interaction.

- Cytotoxic Effects : Some studies have shown that isocyanates can induce cytotoxicity in certain cell lines. This effect may be attributed to oxidative stress or disruption of cellular signaling pathways.

- Immunological Responses : Isocyanates are also known to elicit immune responses. They can act as haptens, modifying proteins and potentially leading to sensitization and allergic reactions.

Case Studies and Experimental Evidence

- Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the cell type, indicating a dose-dependent response .

- Protein Interaction Analysis : Using mass spectrometry, researchers identified several proteins that were modified by this compound in vitro. Notably, enzymes involved in metabolic pathways showed significant alterations in activity post-exposure .

- In Vivo Studies : Animal models treated with this compound revealed alterations in immune function, suggesting that it may influence inflammatory responses. The observed effects included increased levels of pro-inflammatory cytokines, indicating a potential role in modulating immune responses .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-isocyanatopropanoate |

InChI |

InChI=1S/C7H11NO3/c1-5(2)11-7(10)6(3)8-4-9/h5-6H,1-3H3/t6-/m0/s1 |

InChI Key |

BLNZQKBKXAJMRZ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N=C=O |

Canonical SMILES |

CC(C)OC(=O)C(C)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.